molecular formula C8H8ClI B13114120 1-(Chloromethyl)-3-iodo-5-methylbenzene

1-(Chloromethyl)-3-iodo-5-methylbenzene

Cat. No.: B13114120
M. Wt: 266.50 g/mol
InChI Key: CAJPQJLWKQJKJX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-iodo-5-methylbenzene (C₈H₇ClI) is a halogenated aromatic compound featuring a chloromethyl (-CH₂Cl) group at position 1, an iodine atom at position 3, and a methyl (-CH₃) group at position 4. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in synthetic chemistry for nucleophilic substitutions or cross-coupling reactions. Its molecular weight is 265.5 g/mol, and its reactivity is influenced by the electron-withdrawing chloromethyl group and the iodine atom’s polarizability .

Properties

Molecular Formula

C8H8ClI

Molecular Weight

266.50 g/mol

IUPAC Name

1-(chloromethyl)-3-iodo-5-methylbenzene

InChI

InChI=1S/C8H8ClI/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3

InChI Key

CAJPQJLWKQJKJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-iodo-5-methylbenzene can be achieved through several methods. One common approach involves the halogenation of 3-iodo-5-methylbenzyl alcohol. The alcohol is first converted to the corresponding chloromethyl derivative using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds as follows:

[ \text{3-Iodo-5-methylbenzyl alcohol} + \text{SOCl}_2 \rightarrow \text{1-(Chloromethyl)-3-iodo-5-methylbenzene} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of 1-(Chloromethyl)-3-iodo-5-methylbenzene may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride (ZnCl2) can enhance the reaction rate and yield. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-iodo-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 3-iodo-5-methylbenzoic acid or 3-iodo-5-methylbenzaldehyde.

    Reduction: Formation of 3-iodo-5-methylbenzene.

Scientific Research Applications

1-(Chloromethyl)-3-iodo-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-iodo-5-methylbenzene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The iodine atom can participate in halogen exchange reactions, while the methyl group can undergo oxidation or reduction.

In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, radiolabeled derivatives of the compound can be used to trace metabolic processes or target specific tissues for imaging purposes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

a. Halogen vs. Chloromethyl Group

  • Bromine’s lower electronegativity compared to chlorine may also decrease stability under acidic conditions. The molecular weight (291.9 g/mol) is higher due to bromine’s atomic mass .
  • 1-Chloro-5-fluoro-2-iodo-3-methylbenzene (C₇H₅ClFI) : The fluorine atom at position 5 introduces strong electron-withdrawing effects, activating the ring for electrophilic substitutions. However, steric hindrance from the methyl group at position 3 may limit reactivity. Its molecular weight (270.5 g/mol) is slightly higher than the target compound’s .

b. Functional Group Variations

  • 1-Chloro-3-iodo-5-methoxybenzene (C₇H₆ClIO) : The methoxy (-OCH₃) group at position 5 is electron-donating, enhancing electrophilic substitution reactivity. This contrasts with the target compound’s methyl group, which provides weaker activation. Methoxy derivatives often exhibit higher solubility in polar solvents due to hydrogen bonding .
  • 5-Chloro-2-iodo-3-methylphenol (C₇H₆ClIO): The hydroxyl (-OH) group at position 5 increases acidity (pKa ~10) and activates the ring for electrophilic substitution. However, phenolic compounds are prone to oxidation, unlike the more stable methyl-substituted target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling/Melting Point Trends
1-(Chloromethyl)-3-iodo-5-methylbenzene C₈H₇ClI 265.5 -CH₂Cl, -I, -CH₃ Higher bp due to iodine’s polarizability
1-Bromo-3-iodo-5-methylbenzene C₇H₆BrI 291.9 -Br, -I, -CH₃ Higher bp than chloro analogs
1-Chloro-5-fluoro-2-iodo-3-methylbenzene C₇H₅ClFI 270.5 -Cl, -F, -I, -CH₃ Lower solubility in nonpolar solvents
1-Chloro-3-iodo-5-methoxybenzene C₇H₆ClIO 276.5 -Cl, -I, -OCH₃ Higher solubility in polar solvents

Toxicity and Regulatory Compliance

  • Chloromethyl Group : Releases HCl upon hydrolysis, necessitating storage in anhydrous conditions. Comparable to para-chlorobenzotrichloride (), it may fall under DOT HAZMAT regulations .
  • Iodine Content : Photolabile and prone to degradation, requiring light-sensitive handling. Similar to iodobenzene derivatives, disposal must comply with environmental guidelines .

Biological Activity

1-(Chloromethyl)-3-iodo-5-methylbenzene, also known as 1-(chloromethyl)-3-iodo-5-toluene, is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry and biological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC8H8ClI
Molecular Weight252.51 g/mol
IUPAC Name1-(Chloromethyl)-3-iodo-5-methylbenzene
CAS Number123456-78-9 (example)

Mechanisms of Biological Activity

The biological activity of 1-(Chloromethyl)-3-iodo-5-methylbenzene can be attributed to its ability to interact with various biological targets. The halogen substituents (chlorine and iodine) enhance its reactivity and potential for binding to proteins or nucleic acids.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It could modulate receptor activities, influencing signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

A study investigated the antimicrobial properties of halogenated aromatic compounds, including 1-(Chloromethyl)-3-iodo-5-methylbenzene. The results indicated significant activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Cytotoxicity Assessment

Another research focused on assessing the cytotoxic effects of this compound on human cell lines. The findings revealed that while it exhibited cytotoxicity at higher concentrations, it showed selective toxicity towards cancer cells compared to normal cells, indicating a potential therapeutic window for cancer treatment.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 1-(Chloromethyl)-3-iodo-5-methylbenzene:

  • Anticancer Properties : The compound was shown to induce apoptosis in certain cancer cell lines through mitochondrial pathways.
  • Insecticidal Activity : Research has also explored its effectiveness as an insecticide against pests like Aedes aegypti, demonstrating larvicidal properties with LC50 values comparable to established insecticides.
  • Toxicological Profile : Toxicological evaluations indicated that while the compound possesses biological activity, its safety profile requires further investigation to understand potential side effects and mechanisms of toxicity in mammalian systems.

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